N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a thiophen-2-yl group at the para position of the benzamide core and a pyrazol-1-yl ethoxyethyl chain at the N-substituent. The compound’s design integrates heterocyclic motifs (pyrazole and thiophene) and a flexible ethoxyethyl linker, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(19-9-12-23-13-11-21-10-2-8-20-21)16-6-4-15(5-7-16)17-3-1-14-24-17/h1-8,10,14H,9,11-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUYMUJPYSCAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds
Synthesis of Pyrazole Derivative: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Ethoxyethyl Group: The pyrazole derivative is then reacted with ethylene oxide in the presence of a base to introduce the ethoxyethyl group.
Coupling with Thiophene-Substituted Benzamide: The final step involves the coupling of the ethoxyethyl-substituted pyrazole with 4-(thiophen-2-yl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Benzamide Derivatives with Pyrazole Substituents
Key analogs include:
Patent Compound (EP 3 532 474 B1) : A benzamide derivative with a pyrazol-5-yl group directly attached to the amide nitrogen, substituted with cyclohexylethoxy, fluoro, and triazolone moieties . Unlike the target compound, this analog lacks the ethoxyethyl linker and thiophene group, which may reduce conformational flexibility and alter electronic properties.
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide (41): This acetamide derivative incorporates a pyrazole linked via a thiazole-amino group .
Key Structural Differences :
Benzamide Derivatives with Thiophene and Other Aryl Groups
Thiophene’s electron-rich nature can enhance π-π stacking in target binding. Comparable compounds include:
- Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives: These compounds feature aryl thiazole-triazole acetamide groups but lack a thiophene moiety. Docking studies suggest substituents like fluorophenyl or bromophenyl improve binding affinity . The target’s thiophene may offer similar electronic advantages.
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide : This triazole-linked benzamide uses a methoxybenzothiazole group instead of thiophene, highlighting how electron-withdrawing substituents (e.g., nitro) impact stability .
Heterocyclic Linker Variations
Linkers influence conformational freedom and pharmacokinetics:
Pharmacological and Binding Affinity Insights
While direct activity data for the target compound are absent, insights from analogs include:
- Docking Studies () : Aryl thiazole-triazole derivatives show distinct binding poses, suggesting substituent-dependent interactions with biological targets .
- Pyrazole-Benzamide Derivatives () : Patent compounds target kinase or enzyme inhibition, underscoring the pyrazole’s role in active-site engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
